![molecular formula C13H11N3O4 B2481804 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 696643-87-5](/img/structure/B2481804.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1H-pyridazine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1H-pyridazine-3-carboxamide involves various chemical reactions. An improved method for the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to give analogs in good yield and purity has been reported (Ukrainets et al., 2014). The structural modifications and synthesis pathways provide insights into developing compounds with similar or enhanced properties.
Molecular Structure Analysis
The molecular structure of such compounds reveals critical insights into their chemical behavior. X-ray diffraction structural analysis has indicated that products exist as internal salts, which is significant for understanding their stability and reactivity (Ukrainets et al., 2014). The crystal and molecular structure analysis further contributes to understanding the compound's interactions and potential applications in various fields.
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1H-pyridazine-3-carboxamide derivatives highlight their versatility. The reaction pathways and the conditions under which these compounds undergo transformations are crucial for synthesizing targeted molecules with specific functions. The studies on related compounds suggest a characteristically enhanced tendency to extrude SO2, indicating their reactive nature and potential for further chemical modifications (Ukrainets et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12-4-2-9(15-16-12)13(18)14-8-1-3-10-11(7-8)20-6-5-19-10/h1-4,7H,5-6H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRERCMFRHACGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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